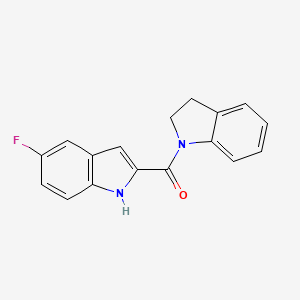
2,3-dihydroindol-1-yl-(5-fluoro-1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE is a compound that belongs to the indole family, which is known for its versatile and biologically active nitrogen-based heterocyclic structures. Indole derivatives are widely used in the synthesis of various organic compounds due to their significant biological and pharmaceutical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE typically involves multicomponent reactions, which are efficient for creating complex molecules. One common method involves the cyclocondensation reaction of 1-methyl-1H-indol-2-ol with substituted arenes and cyanoacetamide in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole derivatives with ketone or aldehyde groups, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-DIHYDROINDOLE-1-CARBONYL: A related compound with similar structural features.
5-FLUORO-1H-INDOLE: Another indole derivative with fluorine substitution.
Uniqueness
2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
902032-56-8 |
|---|---|
Molekularformel |
C17H13FN2O |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
2,3-dihydroindol-1-yl-(5-fluoro-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C17H13FN2O/c18-13-5-6-14-12(9-13)10-15(19-14)17(21)20-8-7-11-3-1-2-4-16(11)20/h1-6,9-10,19H,7-8H2 |
InChI-Schlüssel |
BVOPYZLUOONHCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(N3)C=CC(=C4)F |
Löslichkeit |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



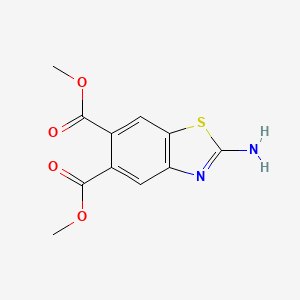
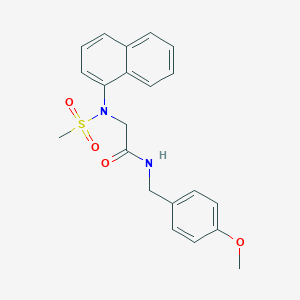
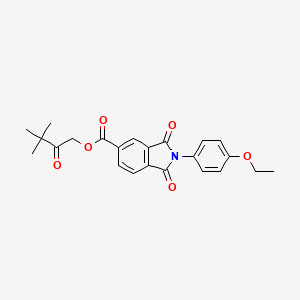
![2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12473291.png)
![2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473298.png)
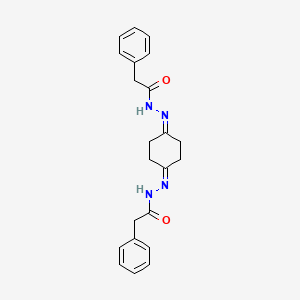
![4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12473311.png)
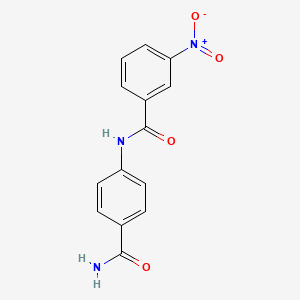
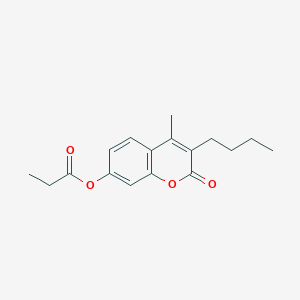
![N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12473328.png)
![5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione](/img/structure/B12473344.png)
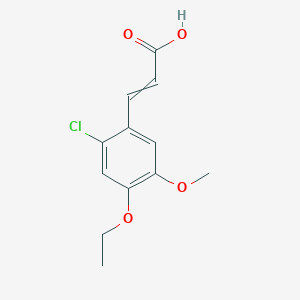
![(2E)-3-{[4-(azepane-1-carbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12473355.png)
